7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE
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Overview
Description
7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is a synthetic compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit good inhibitory potency in docking studies with the crystal structure of oxidoreductase .
Biochemical Pathways
Similar compounds have been found to exhibit significant antibacterial and antifungal activity, suggesting that they may interfere with the biochemical pathways essential for the growth and reproduction of bacteria and fungi .
Result of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity , suggesting that they may inhibit the growth and reproduction of bacteria and fungi at the molecular and cellular levels.
Action Environment
It’s worth noting that the efficacy of similar compounds has been found to correlate well with the estimated score by a genetic algorithm , suggesting that computational modeling may be a useful tool for predicting the influence of environmental factors on the compound’s action.
Preparation Methods
The synthesis of 7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE involves several stepsThe reaction conditions typically involve the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share structural similarities but may differ in their biological activities and applications. For example, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases like psoriasis and cancer .
Properties
IUPAC Name |
7-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-26-18-10-12-24(13-11-18)17-8-6-16(7-9-17)23-22(25)20-14-15-4-3-5-19(27-2)21(15)28-20/h3-9,14,18H,10-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHGSNLKSWGQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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